Phthaloyl-L-isoleucine

Description

Significance as a Chiral Building Block in Organic Synthesis

Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. Phthaloyl-L-isoleucine, possessing a defined stereocenter from the parent L-isoleucine, serves as an important chiral building block. Its use ensures the transfer of chirality during a synthetic sequence, which is crucial for the biological activity of the final product, as drug-receptor interactions often require a precise stereochemical match.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29588-88-3 |

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 118 - 122 °C |

| Optical Rotation | [a]20/D = -48 ± 1º (c=1.997 in EtOH) |

Data sourced from Chem-Impex. chemimpex.com

Role as a Protective Group in Amino Acid and Peptide Chemistry

In peptide synthesis, the protection of the amino group of amino acids is a fundamental step to prevent unwanted side reactions and to control the sequence of amino acid addition. ekb.eg The phthaloyl group serves as an effective N-protecting group for amino acids like L-isoleucine. chemimpex.comekb.eg It is stable under various reaction conditions, allowing for selective reactions at other parts of the molecule. chemimpex.com

The synthesis of peptides often involves the coupling of an N-protected amino acid with the free amino group of another amino acid or peptide chain. The phthaloyl group facilitates this process, and its subsequent removal can be achieved under specific conditions to reveal the free amino group for further chain elongation. mdpi.com While methods for synthesizing N-phthaloyl amino acids can sometimes involve harsh conditions that risk racemization, milder techniques have been developed to preserve the optical integrity of the chiral center. ekb.egresearchgate.netscispace.com The use of N-(ethoxycarbonyl)phthalimide, for example, allows for the synthesis of N,N-phthaloyl-L-isoleucine under mild, aqueous conditions at room temperature. researchgate.netscispace.com

The stability of the phthaloyl group also makes it valuable in the synthesis of peptide-based therapeutics, where it can help stabilize peptide bonds. chemimpex.com This protective strategy is a cornerstone of solid-phase peptide synthesis (SPPS) and other methods for constructing peptides with defined sequences and stereochemistry. acs.org

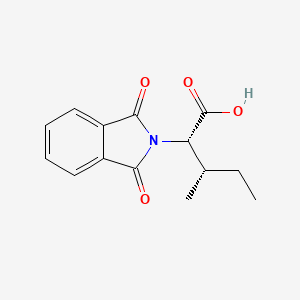

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUWUOYPIXTMLF-KWQFWETISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139573 | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29588-88-3 | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29588-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phthaloyl L Isoleucine

Traditional Phthaloylation Approaches

Traditional methods for the synthesis of N-phthaloyl amino acids, including Phthaloyl-L-isoleucine, have historically relied on straightforward but often harsh reaction conditions. These methods are valued for their simplicity and the use of readily available reagents.

Reaction with Phthalic Anhydride (B1165640) (Thermal Methods and Solvent-Free Microwave Activation)

The direct reaction between L-isoleucine and phthalic anhydride is a common method for preparing this compound. ekb.eg

Thermal Methods: This approach typically involves heating a mixture of the amino acid and phthalic anhydride. researchgate.net The reaction can be carried out by direct fusion of the reactants at high temperatures or by refluxing in a high-boiling solvent like glacial acetic acid. ekb.egresearchgate.net While effective, these high-temperature conditions can sometimes lead to racemization, a critical issue when dealing with optically active amino acids like L-isoleucine. ekb.egegyankosh.ac.in To mitigate this, the synthesis can be performed in toluene (B28343), which allows for a lower reaction temperature, though it may require the addition of a proton acceptor. ekb.eg Another solvent-free approach involves heating the mixture under low pressure. ekb.eg

Solvent-Free Microwave Activation: A more modern and efficient variation of the thermal method utilizes microwave irradiation. scholarsresearchlibrary.comresearchgate.net This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating. researchgate.net The solvent-free microwave reaction between phthalic anhydride and an amino acid proceeds in the molten state of the reactants. researchgate.netresearchgate.net A two-step microwave protocol has been developed, involving an initial heating phase followed by a second heating period near the melting point of the amino acid, which has been successfully applied to the synthesis of various N-phthaloyl amino acids, including the derivative of isoleucine. researchgate.netresearchgate.net This method is considered advantageous due to its speed and efficiency. ekb.egresearchgate.net

Table 1: Comparison of Thermal and Microwave Methods for N-Phthaloylation

| Feature | Thermal Methods | Solvent-Free Microwave Activation |

| Reagents | L-isoleucine, Phthalic Anhydride | L-isoleucine, Phthalic Anhydride |

| Conditions | High temperature, optional solvent (e.g., acetic acid, toluene) | Solvent-free, microwave irradiation |

| Reaction Time | Several hours ekb.eg | 4-7 minutes scholarsresearchlibrary.com |

| Yield | Moderate to high | High (81-98% reported for general N-phthaloyl amino acids) researchgate.net |

| Advantages | Simple, uses common reagents | Rapid, high yield, solvent-free ekb.egresearchgate.net |

| Disadvantages | Potential for racemization at high temperatures ekb.egegyankosh.ac.in | Requires specialized equipment |

Utilization of N-(Ethoxycarbonyl)phthalimide

The use of N-(ethoxycarbonyl)phthalimide as a phthaloylating agent offers a milder alternative to the direct use of phthalic anhydride. egyankosh.ac.inresearchgate.net This method allows the reaction to be carried out under gentle conditions, which is crucial for preventing racemization and preserving the optical purity of this compound. researchgate.netresearchgate.net

The synthesis is typically performed by stirring an aqueous solution of the sodium salt of L-isoleucine with N-(ethoxycarbonyl)phthalimide dissolved in a solvent like ethyl acetate (B1210297) at room temperature. researchgate.net A key intermediate in this reaction is N-[N-(ethoxycarbonyl)phthalamoyl]-L-isoleucine. researchgate.net Subsequent refluxing of this intermediate in a solvent such as toluene yields the desired optically pure this compound in good yields. researchgate.netresearchgate.net This method is considered ecologically significant due to its use of aqueous solutions and mild temperatures. ekb.egresearchgate.net

Application of o-Methoxycarbonylbenzoyl Chloride in Anhydrous Media

A racemization-free synthesis of N-phthaloyl amino acids, including this compound, can be achieved using o-methoxycarbonylbenzoyl chloride in anhydrous media. researchgate.netresearchgate.net This method is particularly effective for sterically hindered amino acids like isoleucine. researchgate.netresearcher.life The reaction proceeds through the formation of an intermediate, N-(o-methoxycarbonylbenzoyl) amino acid derivative, which can be isolated. researchgate.netresearchgate.net High yields of the final N-phthaloyl amino acid are typically obtained with this approach. researchgate.netresearchgate.net

Advanced Synthetic Approaches

To address the challenges associated with traditional methods, particularly racemization, more advanced synthetic strategies have been developed. These techniques prioritize the preservation of stereochemical integrity while maintaining high reaction efficiency.

Synthesis of N-Phthaloyl Amino Acid Derivatives via Acylation with Acid Chloroanhydrides

N-phthaloyl amino acid chlorides are important intermediates in peptide synthesis. ekb.eg The synthesis of this compound can be followed by its conversion to the corresponding acid chloride. This is typically achieved by reacting the N-phthaloyl amino acid with an agent like thionyl chloride. ekb.eg The resulting N-phthaloyl-L-isoleucyl chloride can then be used in subsequent acylation reactions to form amide bonds, for instance, in the synthesis of dipeptides. ekb.egekb.eg This method allows for the coupling of the protected isoleucine with other amino acids or amines under controlled conditions. ekb.eg

Formation of Mono- and Bis-amide Derivatives from L-Isoleucine

The synthesis of mono- and bis-amide derivatives of L-isoleucine often begins with the protection of the amino group. A common approach involves the use of the tert-butoxycarbonyl (Boc) protecting group. The synthesis of these derivatives can be summarized in a multi-step process. acgpubs.org

Initially, N-tert-butyloxycarbonyl-L-isoleucine is reacted with various aromatic amines in the presence of coupling agents like N,N′-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt). acgpubs.orgresearchgate.net This reaction yields the corresponding N-Boc-protected amide derivatives. acgpubs.org The use of HOBt is crucial as it helps to minimize racemization and improve the reaction yield. acgpubs.orgresearchgate.net

The subsequent step involves the deprotection of the N-tert-butyloxycarbonyl group. acgpubs.org This is typically achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane, which results in the formation of mono-amide derivatives with a free amino group. acgpubs.orgresearchgate.net

Finally, to obtain bis-amide derivatives, these mono-amide compounds are treated with phthaloyl dichloride. acgpubs.orgacgpubs.org This reaction leads to the amidation of the free amino group, yielding the desired bis-amide products. acgpubs.org The structures of all synthesized compounds are typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and FTIR. acgpubs.orgresearchgate.net

Table 1: Synthesis of Mono- and Bis-amide Derivatives of L-Isoleucine

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Amide Formation | N-tert-butyloxycarbonyl-L-isoleucine, Aromatic amines | DCC, HOBt | N-Boc-protected amide derivatives |

| 2. Deprotection | N-Boc-protected amide derivatives | TFA, Dichloromethane | Mono-amide derivatives |

| 3. Bis-amide Formation | Mono-amide derivatives | Phthaloyl dichloride | Bis-amide derivatives |

This table outlines the general three-step process for the synthesis of mono- and bis-amide derivatives starting from N-Boc-protected L-isoleucine.

Palladium-Catalyzed C-H Bond Functionalization for Unnatural Amino Acid Analogues

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of unnatural amino acid analogues, offering high atom economy and step efficiency. researchgate.net This methodology allows for the direct modification of C-H bonds in amino acid structures, which are typically unreactive. researchgate.net

One notable application is the β-C(sp³)–H acetoxylation of α,α-disubstituted α-amino acids. mdpi.com This reaction is directed by a monodentate amide functional group and utilizes a palladium catalyst in the presence of an oxidant like PhI(OAc)₂. mdpi.com The process provides a direct route to β-acetoxylated amino acids, which can be further converted to β-hydroxy amino acids. mdpi.com A plausible mechanism involves the coordination of the carbonyl oxygen to the palladium(II) species, triggering C-H bond cleavage to form a five-membered palladacycle intermediate. mdpi.com This intermediate is then oxidized to a palladium(IV) species, which undergoes reductive elimination to yield the final product and regenerate the active palladium(II) catalyst. mdpi.comacs.org

In the context of this compound, a directing group is often employed to achieve regio- and stereoselectivity. For instance, an 8-aminoquinoline (B160924) amide at the C-terminus of an N-phthaloyl protected amino acid can direct the palladium catalyst to a specific C-H bond. nih.gov This has been successfully used in the synthesis of ¹³C-methyl-labeled γ₂-isoleucine, where the introduction of the methyl group at the β-position showed high regio- and stereoselectivity, resulting in the anti-configuration. nih.gov The catalytic cycle for such reactions can proceed through various pathways, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. acs.orgnih.gov

Table 2: Key Aspects of Palladium-Catalyzed C-H Functionalization

| Feature | Description |

|---|---|

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂) |

| Directing Group | Amide functional groups, 8-aminoquinoline |

| Oxidant | PhI(OAc)₂ |

| Reaction Type | β-C(sp³)–H acetoxylation, β-C(sp³)–H arylation |

| Key Intermediate | Palladacycle |

| Stereoselectivity | Often high, directed by the auxiliary group |

This table summarizes the essential components and characteristics of palladium-catalyzed C-H functionalization for creating unnatural amino acid analogues.

Synthesis of Diastereomeric Mixtures and Control of Stereoselectivity

The synthesis of isoleucine derivatives often leads to the formation of diastereomeric mixtures due to the presence of two chiral centers. google.com Controlling the stereoselectivity of these reactions is a significant challenge in synthetic organic chemistry.

In the synthesis of N-phthaloyl-L-isoleucine derivatives, epimerization at the α-carbon can occur under certain reaction conditions. For example, during the preparation of α-diazo-β-ketoesters from N-phthaloyl-L-isoleucine, a minor extent of epimerization at the C-2 position was observed, leading to a mixture of (2S,3S) and (2R,3S) isomers. arkat-usa.org Similarly, the synthesis of β-ketoesters derived from L-isoleucine can result in considerable racemization, producing a nearly 1:1 mixture of diastereomers. arkat-usa.org

However, methods to control stereoselectivity have been developed. The use of a phthaloyl protecting group in conjunction with specific reaction conditions can influence the diastereoselectivity of certain transformations. For instance, in an iodolactonization reaction for alkene functionalization, replacing a Boc group with a phthaloyl group demonstrated improved diastereoselectivity.

Furthermore, in palladium-catalyzed C-H functionalization, the choice of directing group and ligands plays a crucial role in controlling stereochemistry. The use of an N-phthaloyl protected L-alanine residue with an 8-aminoquinoline amide as a directing auxiliary led to a high degree of regio- and stereoselectivity in the introduction of a methyl group, affording a 4:1 ratio of diastereomers. nih.gov The stereochemical outcome of such reactions is often rationalized by models like the Felkin-Anh model, which predicts the preferred trajectory of nucleophilic attack on a chiral carbonyl compound. researchgate.net

Table 3: Factors Influencing Stereoselectivity in this compound Synthesis

| Factor | Influence on Stereoselectivity | Example |

|---|---|---|

| Protecting Group | Can enhance diastereoselectivity. | Phthaloyl group favored over Boc group in iodolactonization. |

| Reaction Conditions | Can lead to epimerization/racemization. | Formation of β-ketoesters from L-isoleucine. arkat-usa.org |

| Directing Group | Controls regio- and stereoselectivity in catalyzed reactions. | 8-aminoquinoline amide in Pd-catalyzed methylation. nih.gov |

| Catalyst/Ligand | Chiral ligands can induce enantioselectivity. | Chiral N-acetyl-protected aminoethyl quinoline (B57606) (APAQ) ligands in Pd-catalysis. nih.gov |

This table highlights key factors that can be manipulated to control the formation of diastereomers during the synthesis of this compound and its derivatives.

Chemical Reactivity and Transformations of Phthaloyl L Isoleucine

Participation in Cycloaddition Reactions (e.g., [3+2], [3+3] Cycloadditions of Carbonyl Ylides)

Phthaloyl-L-isoleucine is a precursor for generating carbonyl ylides, which are reactive intermediates in cycloaddition reactions. These reactions are valuable for constructing heterocyclic systems.

In a multi-step process, this compound can be converted into a 2-diazo-3-oxo-4-phthalimido-alkanoate. arkat-usa.org The synthesis involves the initial protection of L-isoleucine with phthalic anhydride (B1165640). arkat-usa.orgbeilstein-journals.org Subsequent reaction steps lead to the formation of a β-ketoester, although this step is associated with considerable racemization. arkat-usa.org The diazo group is then introduced to yield the diazo ester precursor. arkat-usa.orgbeilstein-journals.org

The key transformation involves the rhodium(II)-catalyzed decomposition of the diazo compound. This generates an intramolecular carbonyl ylide. arkat-usa.org In the absence of an external trapping agent, this ylide can undergo a [3+3] cycloaddition reaction to form a dimeric product. arkat-usa.org However, in the presence of electron-deficient alkenes and alkynes, the carbonyl ylide participates in [3+2] cycloaddition reactions, leading to the formation of complex polycyclic systems containing both oxygen and nitrogen atoms. arkat-usa.org

It is important to note that while starting with L-isoleucine introduces chirality, some degree of epimerization at the α-carbon has been observed during the initial phthaloylation step. arkat-usa.org Furthermore, significant racemization often occurs during the formation of the β-ketoester intermediate, which impacts the stereochemical outcome of the subsequent cycloaddition products. arkat-usa.org

Photodecarboxylation Reactions

This compound and its derivatives can undergo photodecarboxylation, a reaction initiated by photoinduced electron transfer (PET). researchgate.net When irradiated, typically under acetone-sensitized conditions, dipeptides containing a phthaloyl-protected N-terminal residue and a C-terminal isoleucine can undergo decarboxylation. researchgate.net This process can lead to simple decarboxylation products or, more interestingly, to decarboxylation-induced cyclization products. researchgate.net The cyclization pathway has been specifically observed for dipeptides containing phenylalanine, proline, leucine, and isoleucine. researchgate.net

The efficiency of the photodecarboxylation reaction can be influenced by the distance between the electron donor (the carboxylate group) and the electron acceptor (the phthalimide (B116566) chromophore). researchgate.net The reaction proceeds through a triplet excited state, and the selectivity of the reaction is generally not dependent on whether the phthalimide is directly excited or if a sensitizer (B1316253) is used. researchgate.net The initial photoinduced electron transfer from the carboxylate to the phthalimide group is a key step in this process. researchgate.netphotobiology.com

Polycondensation Reactions for Polymer Synthesis (e.g., Poly(amide-imide)s)

This compound is a key monomer in the synthesis of optically active poly(amide-imide)s (PAIs). tsijournals.comtandfonline.comsid.ir These polymers combine the high-temperature stability of polyimides with the processability of polyamides and possess chiral properties due to the incorporation of the L-isoleucine unit. sid.ir

The general approach involves a two-step synthesis. First, a diacid monomer is prepared by reacting a tetracarboxylic dianhydride, such as pyromellitic dianhydride or 3,3',4,4'-benzophenonetetracarboxylic dianhydride, with two equivalents of L-isoleucine. tsijournals.comtandfonline.com This creates a chiral diacid containing imide linkages.

In the second step, this N,N'-(diphthaloyl)-bis-L-isoleucine diacid undergoes direct polycondensation with a diamine. tsijournals.comsid.ir Various diamines can be used, and the polymerization is often carried out in a medium like N-methyl-2-pyrrolidone (NMP) using condensing agents such as triphenyl phosphite (B83602) (TPP) and pyridine. researchgate.net Alternatively, the diacid can be converted to a diacid chloride, which then reacts with aromatic diamines to form the poly(amide-imide). sid.ir The resulting PAIs are typically obtained in high yields and possess good inherent viscosities. sid.irresearchgate.net

Table 1: Examples of Poly(amide-imide)s Synthesized from Isoleucine Derivatives

| Diacid Monomer | Diamine | Polymer Abbreviation | Inherent Viscosity (dL/g) |

|---|---|---|---|

| N,N'-(pyromellitoyl)-bis-L-isoleucine | Methylene (B1212753) diphenyl-4,4′-diisocyanate | PAI 2d | - (Yield: 65%) |

| [N,N'-(4,4'-carbonyldiphtaloyl)-bis-L-isoleucine] | 1,5-bis(4-aminophenyl)penta-1,4-dien-3-one | PAI 5d | - |

| N,N'-(4,4'-oxydiphthaloyl)-bis-L-isoleucine | 4,4'-sulphonyldianiline | PAI 6aI | 0.44 |

| N,N'-(4,4'-oxydiphthaloyl)-bis-L-isoleucine | p-phenylenediamine | PAI 6dI | 0.22 |

Data sourced from multiple studies. tsijournals.comtandfonline.comsid.ir

Derivatization for Specialized Research Constructs

This compound and its esters are valuable starting materials for the synthesis of various specialized amino acid derivatives. These derivatives are of interest in medicinal chemistry and for the construction of non-canonical peptides.

β,γ-Unsaturated α-Amino Acid Derivatives

The photochemistry of N-phthaloyl-L-isoleucine methyl ester leads to the formation of β,γ-unsaturated α-amino acid derivatives. capes.gov.br This transformation is a result of a double hydrogen transfer reaction, specifically a γ- followed by a δ-hydrogen abstraction. capes.gov.br The reaction proceeds with high diastereoselectivity, and the absolute configuration at the α-stereogenic center is retained during the photolysis. capes.gov.br This method provides a novel route to access these unsaturated amino acids, which are useful building blocks in organic synthesis.

Dihydrobenzazepinedione and Pyrrolizidinone Derivatives

In addition to isomerization, the photolysis of N-phthaloyl-L-isoleucine methyl ester can also yield ring-expanded products, specifically dihydrobenzazepinedione derivatives. capes.gov.br The isoleucine derivative is converted into the cis-isomer of the corresponding dihydrobenzazepinedione with high diastereoselectivity (d.r. > 95:5). capes.gov.br This contrasts with the photolysis of the allo-isoleucine derivative, which exclusively forms the trans-isomer. capes.gov.br The reaction involves the extrusion of ethylene. capes.gov.br In the case of other N-phthaloyl amino acid esters, such as the tert-leucine derivative, cyclization can lead to the formation of pyrrolizidinone derivatives. capes.gov.br

Table 2: Photochemical Products of N-Phthaloyl Amino Acid Esters

| Starting Material | Product Type | Specific Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-phthaloyl-L-isoleucine methyl ester | Isomerization | β,γ-Unsaturated α-amino acid derivative | > 95:5 |

| N-phthaloyl-L-isoleucine methyl ester | Ring Expansion | cis-Dihydrobenzazepinedione ester | > 95:5 |

| N-phthaloyl-D-allo-isoleucine methyl ester | Ring Expansion | trans-Dihydrobenzazepinedione ester | > 95:5 |

Data from a study on the photochemistry of N-phthaloyl α-amino acid esters. capes.gov.br

Chlorinated Isoleucine Residues

While specific details on the direct chlorination of this compound are not extensively documented in the provided context, the synthesis of chlorinated amino acid derivatives is a known strategy in peptide and medicinal chemistry. The phthaloyl protecting group is stable under many reaction conditions and could potentially be used during the introduction of chlorine atoms onto the isoleucine side chain. The synthesis of such chlorinated residues would likely involve multi-step synthetic sequences where the phthaloyl group protects the amine functionality.

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques (e.g., NMR, FTIR)

Spectroscopic methods are indispensable for the initial structural confirmation of Phthaloyl-L-isoleucine. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR spectra provide information on the chemical environment of protons. For instance, in a derivative of this compound, specific proton signals can be assigned. The aromatic protons of the phthaloyl group typically appear in the range of δ 7.10-7.85 ppm. brieflands.com The proton attached to the α-carbon (CH-N) is also a key indicator, often appearing as a multiplet between δ 5.50-5.81 ppm. brieflands.com The various methyl and methylene (B1212753) protons of the isoleucine side chain resonate at higher fields, typically between δ 0.89-1.22 ppm. brieflands.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbons of the phthaloyl group and the carboxylic acid are highly deshielded, appearing at δ 167.0 ppm and higher. brieflands.com The aromatic carbons are found in the δ 123.4-134.8 ppm region, while the aliphatic carbons of the isoleucine moiety resonate at lower chemical shifts. brieflands.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule.

The characteristic absorption bands for the imide ring of the phthaloyl group are observed around 1717 cm⁻¹ and 1777 cm⁻¹, corresponding to the symmetrical and asymmetrical carbonyl stretching vibrations. sid.ir

A broad absorption band above 3000 cm⁻¹ is indicative of the O-H bond of the carboxylic acid group. brieflands.com

Stretching vibrations for C-H bonds in the aliphatic parts of the molecule are also present. sid.ir

The combined data from these spectroscopic techniques allows for the unambiguous confirmation of the formation of this compound and its derivatives. acgpubs.orgacgpubs.orgekb.eg

Determination of Optical Configuration and Purity

Given that L-isoleucine has two chiral centers, determining the optical configuration and purity of this compound is critical.

Optical rotation is a primary method for assessing the enantiomeric purity of chiral compounds. researchgate.net The specific rotation, measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm), can indicate the predominance of one enantiomer. google.com For example, a derivative, N,N'-(4,4'-Oxydiphthaloyl)-bis-L-isoleucine, exhibited a specific rotation of [α] = -153.08°. sid.ir A positive Cotton effect in circular dichroism spectroscopy is often associated with the L-configuration. pageplace.de

However, optical rotation is not always sensitive enough to detect small amounts of enantiomeric impurities. researchgate.net Therefore, chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a more accurate method for determining enantiomeric purity. acs.org This technique can separate enantiomers and provide a quantitative measure of their ratio.

The synthesis of this compound must be carefully controlled to prevent racemization, which is the formation of an equal mixture of enantiomers. researchgate.net Some synthetic methods, like fusing the amino acid with phthalic anhydride (B1165640), are known to cause partial racemization. researchgate.net

Analysis of Diastereomer Ratios

L-isoleucine possesses two stereocenters, leading to the possibility of diastereomers. The synthesis and subsequent reactions of this compound can sometimes lead to the formation of these diastereomers.

¹H NMR spectroscopy is a valuable tool for analyzing diastereomer ratios. The different spatial arrangement of atoms in diastereomers results in distinct chemical environments for their protons, leading to separate signals in the NMR spectrum. For example, in one study, the ¹H NMR analysis of a product derived from N-phthaloyl-L-isoleucine revealed the presence of two diastereomers in a 97:3 ratio. arkat-usa.org The chemical shifts (δ) and coupling constants (J) for the proton on the α-carbon were slightly different for each diastereomer, allowing for their differentiation and quantification. arkat-usa.org In another instance involving a β-ketoester derived from L-isoleucine, ¹H NMR indicated the presence of two diastereomers in a 56:44 ratio. arkat-usa.org

Chromatographic methods , such as gas chromatography (GC) or HPLC, can also be employed to separate and quantify diastereomers. uni-bayreuth.de In some cases, the diastereomeric ratio can be determined from the crude reaction mixture by ¹H NMR before any purification steps. nih.gov For example, a reaction yielded a product with a diastereomeric ratio of 9:1 as determined by crude ¹H NMR. nih.gov

Computational Chemistry Approaches for Structure Optimization and Energy Calculations (e.g., DFT(B3LYP), Molecular Docking)

Computational chemistry provides powerful tools to complement experimental data by modeling the structure and properties of this compound. kallipos.grgmu.edu

Density Functional Theory (DFT) is a quantum mechanical method used for geometry optimization and energy calculations. nih.govmit.edu The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govdergipark.org.tr By employing a suitable basis set, such as 6-311G(d,p), DFT calculations can predict the most stable three-dimensional conformation (geometry optimization) of the molecule. nih.govdergipark.org.tr These calculations also provide information on bond lengths, bond angles, and the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdergipark.org.tr The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. nih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgresearchgate.net For this compound, molecular docking could be used to simulate its interaction with a biological target, such as an enzyme or receptor. researchgate.net The process involves placing the optimized structure of this compound into the binding site of the target protein and using a scoring function to estimate the binding affinity. rsc.org This can provide insights into the potential biological activity of the compound. researchgate.net

These computational approaches are valuable for understanding the structure-activity relationships of this compound and its derivatives at a molecular level. researchgate.netnih.govmdpi.com

Applications in Peptide Chemistry Research

N-Terminal Protecting Group Strategy

In peptide synthesis, the protection of the N-terminal amino group is a fundamental step to prevent unwanted side reactions during the formation of peptide bonds. masterorganicchemistry.com The phthaloyl group, introduced via Phthaloyl-L-isoleucine, serves as a robust N-terminal protecting group. chemimpex.comnowgonggirlscollege.co.in This strategy is crucial for controlling the sequence of amino acid addition and ensuring the synthesis of the desired peptide. masterorganicchemistry.com

The use of the phthaloyl group offers stability under various reaction conditions, including those that are acidic or involve hydrogenolysis, making it compatible with a diverse range of synthetic protocols. wiley-vch.de This stability allows for the selective deprotection of other protecting groups on the peptide chain without affecting the N-terminal phthaloyl group. The phthaloyl group can be effectively removed under mild conditions using hydrazine, a process known as hydrazinolysis, which cleaves the phthalimide (B116566) ring and liberates the free amino group for subsequent coupling reactions. gcwgandhinagar.com

Key Features of Phthaloyl Group as an N-Terminal Protection:

| Feature | Description |

| Stability | Resistant to acidic conditions and hydrogenolysis. wiley-vch.de |

| Selective Removal | Can be removed without affecting other common protecting groups. |

| Deprotection Method | Cleaved by hydrazinolysis. gcwgandhinagar.com |

Synthesis of Optically Pure Peptide Derivatives

The preservation of stereochemistry is paramount in the synthesis of biologically active peptides, as even minor amounts of racemization can significantly impact the final product's efficacy. The use of this compound has been shown to be effective in the synthesis of optically pure peptide derivatives. researchgate.netacs.org

Research has demonstrated that the phthaloyl method can be utilized to prepare optically pure peptide derivatives with high yields. researchgate.net For instance, the synthesis of N,N-phthaloyl-L-valine and N,N-phthaloyl-L-isoleucine using N-(ethoxycarbonyl)phthalimide results in optically pure products. researchgate.net Studies involving the fusion of L-phenylalanine with phthalic anhydride (B1165640) to produce phthaloyl-L-phenylalanine, followed by treatment with hydrazine, recovered L-phenylalanine with its optical rotation unchanged, confirming the retention of configuration. researchgate.net Furthermore, the synthesis of N-phthaloyl-α-amino acid methyl esters, including that of isoleucine, has been achieved in enantiomerically pure form. capes.gov.br

Formation of Phthaloyl Dipeptide Esters and Subsequent Deprotection

This compound is instrumental in the formation of phthaloyl dipeptide esters. In this process, the phthaloyl-protected isoleucine is coupled with another amino acid ester to form a dipeptide. The phthaloyl group at the N-terminus directs the coupling reaction, ensuring the correct sequence. acs.org

Once the phthaloyl dipeptide ester is formed, the phthaloyl protecting group can be selectively removed to allow for further chain elongation. The standard method for deprotection is treatment with hydrazine. gcwgandhinagar.com This reaction proceeds cleanly to yield the deprotected dipeptide ester, which can then be used in the next step of the peptide synthesis. This stepwise approach is fundamental to building longer peptide chains with defined sequences.

Advanced Research Applications and Methodological Contributions

Phthaloyl-L-isoleucine, a derivative of the essential amino acid L-isoleucine, has emerged as a significant compound in advanced scientific research. Its unique structural features, combining the chirality of L-isoleucine with the rigid phthaloyl group, have made it a valuable tool in various chemical and biochemical methodologies. The applications of this compound extend from the synthesis of complex molecules to the study of fundamental biological processes.

Q & A

Q. What are the optimal synthetic routes for Phthaloyl-L-isoleucine, and how can purity be validated?

Methodological Answer: this compound synthesis typically involves coupling L-isoleucine with phthalic anhydride under anhydrous conditions. Key parameters include reaction time (6–12 hours), temperature (60–80°C), and solvent selection (e.g., DMF or THF). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) with UV detection at 220 nm, complemented by mass spectrometry (ESI-MS) to confirm molecular weight . Crystallization in ethyl acetate/hexane mixtures can further enhance purity.

Q. How does this compound influence peptide solubility during solid-phase synthesis?

Methodological Answer: The phthaloyl group acts as a hydrophobic protecting agent, reducing peptide aggregation. Solubility can be quantified via turbidimetry or dynamic light scattering (DLS) in common solvents (e.g., DCM or DMF). Comparative studies using unprotected vs. phthaloyl-protected isoleucine in model peptides (e.g., β-amyloid fragments) are recommended to isolate solubility effects .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve phthaloyl aromatic protons (δ 7.8–8.1 ppm) and isoleucine α-protons (δ 3.5–4.0 ppm).

- IR : Stretch bands at ~1770 cm⁻¹ (phthaloyl carbonyl) and ~1650 cm⁻¹ (amide I).

- X-ray crystallography : For absolute stereochemical confirmation, though crystallization may require slow vapor diffusion with chloroform/methanol .

Q. How does the phthaloyl group affect the enzymatic stability of L-isoleucine in proteolytic assays?

Methodological Answer: Incubate this compound with trypsin/chymotrypsin at 37°C and monitor degradation via LC-MS over 24 hours. Compare hydrolysis rates to unprotected isoleucine. Use Michaelis-Menten kinetics to calculate and , highlighting the steric hindrance introduced by the phthaloyl group .

Q. What are the common side reactions during this compound synthesis, and how can they be mitigated?

Methodological Answer: Side reactions include incomplete phthaloylation (add excess phthalic anhydride) or racemization (use HOBt/DIC coupling to minimize). Monitor via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via flash chromatography with gradient elution .

Advanced Research Questions

Q. What is the mechanistic role of this compound in modulating peptide secondary structures?

Methodological Answer: Use circular dichroism (CD) spectroscopy to analyze α-helix/β-sheet content in model peptides. Compare phthaloyl-protected vs. unprotected variants. Molecular dynamics simulations (AMBER or CHARMM force fields) can quantify conformational energy barriers. Correlate with NMR NOE data to validate intramolecular interactions .

Q. How does this compound interact with lipid bilayers in membrane permeability studies?

Methodological Answer: Employ surface plasmon resonance (SPR) to measure binding affinity to synthetic lipid bilayers (e.g., DOPC/DOPG). Use fluorescently tagged derivatives (e.g., FITC-phthaloyl-L-isoleucine) for confocal microscopy in vesicle models. Parallel MD simulations can map insertion dynamics .

Q. Can this compound serve as a chiral auxiliary in asymmetric catalysis?

Methodological Answer: Test catalytic activity in asymmetric aldol or Michael additions. Use enantiomeric excess (ee) quantification via chiral HPLC (Chiralpak IA column). Compare turnover numbers (TON) and stereoselectivity to established auxiliaries (e.g., Evans oxazolidinones). Density functional theory (DFT) calculations can rationalize stereochemical outcomes .

Q. What are the thermodynamic stability profiles of this compound under varying pH and temperature?

Methodological Answer: Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) across pH 2–10. Monitor decomposition onset temperatures and enthalpy changes. Pair with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .

Q. How does this compound influence protein-protein binding kinetics in biophysical assays?

Methodological Answer: Use biolayer interferometry (BLI) or ITC to measure binding constants () between phthaloyl-modified peptides and target proteins (e.g., serum albumin). Compare to unmodified analogs. Cryo-EM or X-ray crystallography can resolve structural perturbations at binding interfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.